N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

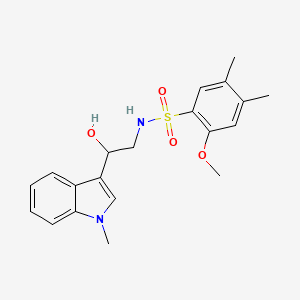

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a 1-methylindole moiety linked via a hydroxyethyl group to a substituted benzene ring. The benzenesulfonamide core is modified with methoxy and dimethyl substituents at the 2-, 4-, and 5-positions, respectively. The indole group, a common pharmacophore, may confer binding affinity to targets such as serotonin receptors or kinases.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-13-9-19(26-4)20(10-14(13)2)27(24,25)21-11-18(23)16-12-22(3)17-8-6-5-7-15(16)17/h5-10,12,18,21,23H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFBPFUYUVIWHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions. The indole core can then be functionalized with various substituents, such as the hydroxyethyl group and the methoxy-substituted aromatic ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound's biological activity can be explored for potential therapeutic uses.

Medicine: It may have applications in drug development, particularly in the treatment of diseases such as cancer, infections, and inflammation.

Industry: The compound's unique properties can be utilized in the development of new materials and technologies.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

The compound shares partial homology with 2-oxoindoline derivatives reported in (e.g., compounds 1-F, 15, and IK). Key distinctions include:

- Core Functional Group: The target compound contains a benzenesulfonamide group, whereas analogs in predominantly feature acetamide or hydroxy-acetic acid moieties.

- Indole Modifications : The 1-methylindole group in the target differs from the 2-oxo-1,2-dihydroindole (oxoindoline) structures in . Methylation at the indole nitrogen may improve metabolic stability by reducing oxidative deamination.

- Aromatic Substituents : The 2-methoxy-4,5-dimethylbenzene group introduces steric bulk and lipophilicity, which could influence membrane permeability compared to simpler phenyl or naphthyl substituents in analogs like 1-F or M .

Hypothetical Property Differences

*Molecular weights estimated based on structural formulas.

Functional Implications

- Solubility : The sulfonamide group may improve aqueous solubility relative to acetamide analogs, though the dimethyl and methoxy groups could counterbalance this by increasing hydrophobicity.

- Metabolic Stability : Methylation at the indole nitrogen and benzene ring may reduce susceptibility to cytochrome P450-mediated oxidation compared to unsubstituted analogs.

Research Findings and Implications

While direct data on the target compound are unavailable, insights from structurally related compounds in suggest:

- Anticancer Potential: Oxoindoline derivatives (e.g., 1-F, 15) exhibit anticancer activity, likely via kinase inhibition or apoptosis induction. The target’s sulfonamide group could modulate selectivity for enzymes like carbonic anhydrase or COX-2 .

- Synthetic Accessibility : The absence of keto groups in the indole ring may simplify synthesis compared to oxoindoline derivatives, which require tautomeric control.

- Limitations : The bulky benzene substituents might reduce bioavailability, necessitating formulation optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.